Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate
CAS No.: 1203682-73-8
Cat. No.: VC0178335
Molecular Formula: C13H17NO2
Molecular Weight: 219.284
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1203682-73-8 |
|---|---|
| Molecular Formula | C13H17NO2 |
| Molecular Weight | 219.284 |
| IUPAC Name | methyl 4,4-dimethyl-2,3-dihydro-1H-isoquinoline-6-carboxylate |
| Standard InChI | InChI=1S/C13H17NO2/c1-13(2)8-14-7-10-5-4-9(6-11(10)13)12(15)16-3/h4-6,14H,7-8H2,1-3H3 |
| Standard InChI Key | ULHZBWVANZNSPH-UHFFFAOYSA-N |
| SMILES | CC1(CNCC2=C1C=C(C=C2)C(=O)OC)C |
Introduction
Structural Characteristics
The compound's structure is based on the tetrahydroisoquinoline backbone, which is a common scaffold in medicinal chemistry. The presence of a methyl ester group at the 6-position and two methyl groups at the 4-position suggests potential modifications for biological activity optimization.
Synthesis Methods
While specific synthesis details for Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate are not available, tetrahydroisoquinolines are generally synthesized through methods like the Pictet-Spengler reaction or the Bischler-Napieralski reaction. These methods involve the condensation of appropriate precursors under specific conditions to form the isoquinoline ring.
Biological Activity
| Compound Type | Biological Activity | Reference |
|---|---|---|
| Isoquinoline Derivatives | Anticancer, Antiviral, Neuroprotective | General literature |
| Quinoline Derivatives | Anticancer, Antimalarial |
Research Findings
Given the scarcity of direct information on Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate, research findings from similar compounds suggest that modifications to the isoquinoline backbone can significantly impact biological activity. For instance, substituents at different positions can enhance or diminish activity depending on the target.
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